![molecular formula C15H15NO5 B7575026 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-cyclopropylamino]acetic acid](/img/structure/B7575026.png)
2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-cyclopropylamino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-cyclopropylamino]acetic acid, commonly known as BDPCA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of cyclopropyl-containing compounds and is known to exhibit various biological activities.
Mécanisme D'action
The exact mechanism of action of BDPCA is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways. BDPCA has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB and MAPK pathways. BDPCA has also been shown to modulate the activity of certain ion channels, such as voltage-gated calcium channels, which may contribute to its anticonvulsant properties.
Biochemical and Physiological Effects:
BDPCA has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in animal models. BDPCA has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
BDPCA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits potent biological activities at relatively low concentrations, making it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of BDPAC is its low solubility in aqueous solutions, which may limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of BDPCA. One of the potential applications of BDPCA is in the treatment of Alzheimer's disease. Further studies are needed to investigate the inhibitory activity of BDPCA against acetylcholinesterase and butyrylcholinesterase and its potential to improve cognitive function. Another potential application of BDPCA is in the treatment of chronic pain. Further studies are needed to investigate the analgesic properties of BDPCA and its potential to alleviate neuropathic pain. Additionally, the safety and toxicity of BDPCA need to be further investigated to assess its potential as a therapeutic agent.
Méthodes De Synthèse
BDPCA can be synthesized using a multi-step process involving the reaction of 2-cyclopropylaminoacetic acid with 3-(1,3-benzodioxol-5-yl)prop-2-enoyl chloride. This reaction results in the formation of BDPCA as a white crystalline solid. The purity of the compound can be increased by recrystallization using a suitable solvent.
Applications De Recherche Scientifique
BDPCA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. BDPAC has also been shown to exhibit potent inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-cyclopropylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c17-14(16(8-15(18)19)11-3-4-11)6-2-10-1-5-12-13(7-10)21-9-20-12/h1-2,5-7,11H,3-4,8-9H2,(H,18,19)/b6-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRKZYASWLBSOH-QHHAFSJGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC(=O)O)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N(CC(=O)O)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-cyclopropylamino]acetic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.